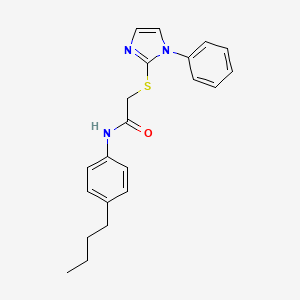

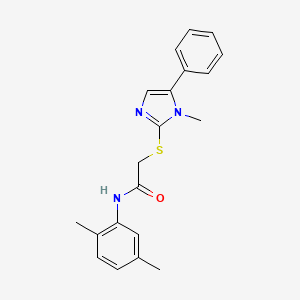

1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide is a sulfonamide-based compound that has been identified as a potential therapeutic agent for various diseases. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

A significant amount of research has been devoted to the synthesis and characterization of sulfonamide derivatives, including those similar to the specified compound. These studies aim to explore their potential applications across various fields, including their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a series of novel sulfonamide derivatives was synthesized and evaluated for their pharmacological activities, revealing that certain compounds exhibited notable anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Ş. Küçükgüzel et al., 2013). This highlights the compound's potential for development into therapeutic agents.

Antimicrobial and Antiproliferative Agents

Sulfonamide derivatives, including those structurally related to the specified compound, have been investigated for their antimicrobial and antiproliferative activities. Research has shown that these compounds can be effective against a range of bacterial and fungal species, as well as exhibit significant cytotoxic activities against various cancer cell lines, suggesting their potential as antimicrobial and antiproliferative agents (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Catalytic and Synthetic Applications

The research also explores the catalytic roles of sulfonamide and imidazole derivatives in organic synthesis, demonstrating their efficiency as catalysts in the synthesis of various organic compounds. This includes the use of sulfonamide derivatives as catalysts and solvents in the preparation of N-sulfonyl imines, showcasing the versatility and potential of these compounds in facilitating various chemical transformations (M. Zolfigol et al., 2010).

Corrosion Inhibition

Another area of application for sulfonamide derivatives includes their use as corrosion inhibitors. Studies have investigated their effectiveness in protecting metals against corrosion in acidic environments, demonstrating their potential utility in industrial applications to extend the lifespan of metal components by preventing corrosion (P. Ammal et al., 2018).

Environmental Degradation

Research into the environmental degradation of sulfonamide antibiotics has revealed novel microbial strategies to eliminate these compounds from the environment. This includes pathways initiated by ipso-hydroxylation followed by fragmentation, highlighting the potential for bioremediation techniques to address pollution from antibiotic residues (B. Ricken et al., 2013).

Properties

IUPAC Name |

1-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S3/c1-16-7-12(14-9-16)21(17,18)15-13(10-4-6-19-8-10)11-3-2-5-20-11/h2-9,13,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAMAVLVDMLFBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)

![N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2383518.png)

![(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid](/img/structure/B2383519.png)

![(9r,9'r,10S,10'S)-1,1'-(oxybis(methylene))bis(9,10-dihydro-9,10-[1,2]benzenoanthracene)](/img/structure/B2383521.png)

![N-[[2-(Methoxymethyl)-4-methylpyrazol-3-yl]methyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2383522.png)

![N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2383528.png)

![6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2383529.png)